molecular formula C9H8O2 B11951037 1,3,5,7-Cyclooctatetraenecarboxylic acid

1,3,5,7-Cyclooctatetraenecarboxylic acid

Cat. No.: B11951037
M. Wt: 148.16 g/mol
InChI Key: JTSWCHSPSNVWLC-FXPPOMFJSA-N
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Description

1,3,5,7-Cyclooctatetraenecarboxylic acid is an organic compound with the molecular formula C9H8O2. It is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

1,3,5,7-Cyclooctatetraenecarboxylic acid can be synthesized through several methods. One common synthetic route involves the carboxylation of cyclooctatetraene using carbon dioxide in the presence of a strong base. This reaction typically requires specific conditions such as elevated temperatures and pressures to proceed efficiently .

Industrial production methods for this compound are not widely documented, but they likely involve similar carboxylation reactions on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,3,5,7-Cyclooctatetraenecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,5,7-Cyclooctatetraenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,7-Cyclooctatetraenecarboxylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

1,3,5,7-Cyclooctatetraenecarboxylic acid can be compared with other similar compounds such as cyclooctatetraene and its derivatives. Unlike cyclooctatetraene, which is primarily a hydrocarbon, this compound contains a carboxyl group, making it more reactive and versatile in chemical reactions .

Similar compounds include:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

cyclooctatetraenecarboxylic acid

InChI

InChI=1S/C9H8O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H,(H,10,11)/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7+

InChI Key

JTSWCHSPSNVWLC-FXPPOMFJSA-N

Isomeric SMILES

C\1=C\C=C/C(=C\C=C1)/C(=O)O

Canonical SMILES

C1=CC=CC(=CC=C1)C(=O)O

Origin of Product

United States

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